Hexadecenylsuccinic anhydride
Overview
Description
Hexadecenylsuccinic anhydride is an organic compound with the molecular formula C20H34O3. It is a derivative of succinic anhydride, where a hexadecenyl group is attached to the succinic anhydride backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Hexadecenylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with hexadecenyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion .
Industrial production methods may involve the catalytic hydrogenation of maleic anhydride to produce succinic anhydride, which is then reacted with hexadecenyl alcohol under controlled conditions to yield this compound .
Chemical Reactions Analysis
Hexadecenylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form hexadecenylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are hexadecenylsuccinic acid, esters, and amides .
Scientific Research Applications
Hexadecenylsuccinic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of emulsifiers, surfactants, and other specialty chemicals .
Mechanism of Action
The mechanism of action of hexadecenylsuccinic anhydride involves its ability to react with nucleophiles, such as water, alcohols, and amines. The anhydride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group .
Comparison with Similar Compounds
Hexadecenylsuccinic anhydride can be compared with other similar compounds, such as:
Succinic anhydride: A simpler anhydride with a similar reactivity profile but without the hexadecenyl group.
Maleic anhydride: Another anhydride that undergoes similar reactions but has a different structure and reactivity.
Octenylsuccinic anhydride: Similar to this compound but with a shorter alkenyl chain
This compound is unique due to its long alkenyl chain, which imparts distinct hydrophobic properties and makes it suitable for specific applications, such as in the production of emulsifiers and surfactants .
Properties
IUPAC Name |
3-[(E)-hexadec-1-enyl]oxolane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h15-16,18H,2-14,17H2,1H3/b16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPWVGZWUBNLQU-FOCLMDBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860464 | |
Record name | 3-[(1E)-Hexadec-1-en-1-yl]oxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2,5-Furandione, 3-(hexadecen-1-yl)dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
32072-96-1 | |
Record name | 2,5-Furandione, 3-(hexadecen-1-yl)dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032072961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Furandione, 3-(hexadecen-1-yl)dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecenylsuccinic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hexadecenylsuccinic anhydride interact with lignin and what are the downstream effects on lignin's properties?
A1: this compound reacts with the hydroxyl groups present in lignin. [] This reaction leads to the formation of ester linkages, effectively incorporating the this compound moiety into the lignin structure. This modification significantly alters the hydrophilic-lipophilic balance (HLB) of lignin. The introduced hexadecenyl group increases the hydrophobic character, while the succinic acid group contributes to hydrophilicity. This balanced HLB enhances the surfactant properties of the modified lignin, as evidenced by its increased ability to reduce the surface tension of water. []
Q2: What is the impact of the alkenyl chain length in anhydrides on the surfactant properties of modified lignin?
A2: The research indicates a direct correlation between the length of the alkenyl chain in the anhydride and the surfactant properties of the modified lignin. As the alkenyl chain length increases (from nonenyl to dodecenyl to hexadecenyl), the surfactant character of the modified lignin also increases. [] This is attributed to the enhanced hydrophobic effect imparted by the longer alkyl chain, driving the modified lignin towards the surface of the solution.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.